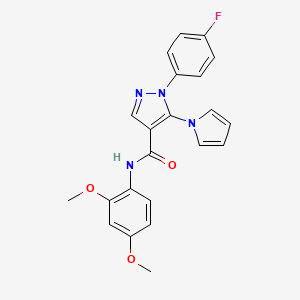

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by its multi-substituted aromatic framework. The molecule features:

- A pyrazole core substituted at position 1 with a 4-fluorophenyl group, at position 5 with a 1H-pyrrol-1-yl group, and at position 4 with a carboxamide moiety linked to a 2,4-dimethoxyphenyl group.

- This structural arrangement confers unique electronic and steric properties, influencing its solubility, receptor binding, and metabolic stability .

Properties

Molecular Formula |

C22H19FN4O3 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C22H19FN4O3/c1-29-17-9-10-19(20(13-17)30-2)25-21(28)18-14-24-27(16-7-5-15(23)6-8-16)22(18)26-11-3-4-12-26/h3-14H,1-2H3,(H,25,28) |

InChI Key |

NDQMMQXNVXEMQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4)OC |

Origin of Product |

United States |

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Pyrrole moiety : A five-membered ring with one nitrogen atom.

- Dimethoxy and fluorophenyl substituents : These groups enhance the compound's biological activity and solubility.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Key findings include:

- Inhibition of Cancer Cell Proliferation : The compound exhibited significant antiproliferative activity against various cancer cell lines. In one study, it demonstrated an IC50 value of 49.85 µM against certain tumor cells, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key proteins involved in cell proliferation, such as PCNA .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It has shown effectiveness against a range of bacterial strains, including E. coli and Bacillus subtilis. In vitro tests indicated promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Fungal Inhibition : Some derivatives have displayed antifungal activity, further broadening the scope of its therapeutic potential .

Anti-inflammatory Effects

Research indicates that pyrazole compounds can exert anti-inflammatory effects:

- Cytokine Inhibition : The compound has been observed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory conditions .

- Mechanistic Insights : The anti-inflammatory action is believed to involve the modulation of signaling pathways related to inflammation .

Case Studies and Research Findings

Several studies have documented the biological activity of similar pyrazole derivatives, providing insights into structure-activity relationships (SAR):

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Xia et al. (2022) | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Antitumor | 0.39 ± 0.06 µM |

| Sun et al. (2022) | N-(phenylcarbamothioyl)-1H-pyrazole derivatives | CDK2 Inhibition | 0.95 nM |

| Li et al. (2022) | N-1,3-triphenyl-1H-pyrazole derivatives | Anticancer | 0.01 µM |

Scientific Research Applications

Biological Activities

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties :

Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have shown promising results against breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects :

The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases such as arthritis .

Antimicrobial Activity :

In vitro studies have reported that this compound exhibits antimicrobial activity against various bacterial strains. This property could be beneficial in developing new antibiotics .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different research contexts:

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Findings:

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorophenyl and chlorophenyl substituents enhance metabolic stability but reduce solubility compared to methoxyethyl or pyridinyl groups .

- Pyrrole vs. Other Heterocycles : The 1H-pyrrol-1-yl group introduces π-π stacking interactions critical for binding to aromatic residues in target proteins .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Methoxyethyl Analog () | Chlorophenyl Analog () |

|---|---|---|---|

| Molecular Weight | 435.4 g/mol | 403.4 g/mol | 419.9 g/mol |

| logP | 4.2 | 3.5 | 4.8 |

| Water Solubility (µg/mL) | 12.5 | 45.3 | 8.7 |

| Plasma Protein Binding (%) | 92 | 85 | 94 |

| CYP3A4 Inhibition (IC₅₀) | 18 µM | >50 µM | 9 µM |

Key Trends:

- Solubility-LogP Tradeoff : Methoxyethyl substitution improves solubility but reduces logP, whereas halogenated phenyl groups increase lipophilicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how can intermediates be characterized?

- Methodology :

- Multi-step synthesis : Start with condensation of substituted anilines and isocyanides to form pyrazole cores (e.g., via cyclocondensation similar to pyrazole-4-carboxylic acid derivatives in ).

- Intermediate characterization : Use NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry (HRMS) to verify structural integrity. For fluorinated analogs, <sup>19</sup>F NMR is critical (as in ).

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for polar intermediates .

Q. How can solubility challenges of this compound be addressed in biological assays?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility while avoiding cytotoxicity.

- Structural modification : Introduce hydrophilic groups (e.g., sulfonic acid or tertiary amines) at non-critical positions, as demonstrated in triazole derivatives ().

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What analytical techniques are suitable for confirming the compound’s purity and stability?

- Methodology :

- HPLC/LC-MS : Use C18 columns with UV detection (λ = 254–280 nm) and mobile phases like acetonitrile/water (0.1% TFA).

- Stability studies : Perform accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to target proteins?

- Methodology :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with active sites (e.g., kinases or GPCRs). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability.

- QSAR analysis : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity data from analogs ( ) .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP or calcium flux).

- Data normalization : Apply statistical methods (e.g., Z-factor or % coefficient of variation) to minimize inter-experimental variability .

Q. How can the compound’s metabolic stability be improved without compromising target engagement?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.